1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea
Overview
Description
This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Preparation Methods
The synthesis of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-4-phenylquinazoline-2-amine with methyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction yields and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown promise in biological assays for its anti-inflammatory and anti-cancer properties.
Medicine: Preliminary studies suggest potential therapeutic applications, particularly in targeting specific cancer cell lines.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea can be compared with other quinazoline derivatives, such as:
6-Chloro-4-phenylquinazoline-2-amine: The parent compound, which lacks the thiourea group, has different biological activities and chemical reactivity.
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol: A similar compound with a hydroxyl group instead of a thiourea group, showing different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5S/c1-18-16(23)22-21-15-19-13-8-7-11(17)9-12(13)14(20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,22,23)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZVUUCMSFMHFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325270 | |
Record name | 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374911-53-2 | |
Record name | 1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501325270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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